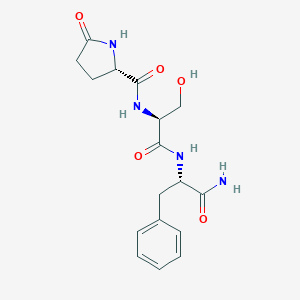
Pyroglutamyl-seryl-phenylalanine amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamyl-seryl-phenylalanine amide (pGlu-Ser-Phe-NH2) is a neuropeptide that is widely studied for its various biochemical and physiological effects. It is a naturally occurring peptide that is found in the brain and other tissues of the body. The peptide is composed of four amino acids, namely pyroglutamic acid, serine, phenylalanine, and amide.
Applications De Recherche Scientifique
PGlu-Ser-Phe-NH2 has been extensively studied for its various scientific research applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects. The peptide has also been found to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, pGlu-Ser-Phe-NH2 has been implicated in the regulation of food intake, energy expenditure, and glucose homeostasis.
Mécanisme D'action
The mechanism of action of pGlu-Ser-Phe-NH2 is not fully understood. However, it is believed to act through the activation of specific receptors in the brain and other tissues. The peptide has been shown to bind to the delta opioid receptor, which is involved in the regulation of pain perception. It has also been found to bind to the melanocortin 4 receptor, which is involved in the regulation of food intake and energy expenditure.
Effets Biochimiques Et Physiologiques
PGlu-Ser-Phe-NH2 has various biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain perception in animal models. The peptide also has anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models. Additionally, pGlu-Ser-Phe-NH2 has been found to regulate food intake, energy expenditure, and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying pGlu-Ser-Phe-NH2 is its diverse range of effects, making it a promising candidate for the development of novel therapeutics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop specific drugs that target the peptide.
Orientations Futures
There are several future directions for the study of pGlu-Ser-Phe-NH2. One direction is to further investigate its mechanism of action, which could lead to the development of more specific drugs that target the peptide. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, the potential of pGlu-Ser-Phe-NH2 as a therapeutic agent for various diseases, such as obesity and diabetes, could be explored further.
In conclusion, pGlu-Ser-Phe-NH2 is a neuropeptide that has various biochemical and physiological effects. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its scientific research applications. Although its mechanism of action is not fully understood, it has been implicated in the regulation of pain perception, food intake, energy expenditure, and glucose homeostasis. While there are advantages to studying pGlu-Ser-Phe-NH2, such as its diverse range of effects, there are also limitations, such as the lack of understanding of its mechanism of action. However, there are several future directions for the study of pGlu-Ser-Phe-NH2, including further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of pGlu-Ser-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis of pGlu-Ser-Phe-NH2 involves the coupling of pyroglutamic acid, serine, phenylalanine, and amide to the solid support. After the completion of the synthesis, the peptide is cleaved from the support and purified.
Propriétés
Numéro CAS |
100218-02-8 |
|---|---|
Nom du produit |
Pyroglutamyl-seryl-phenylalanine amide |
Formule moléculaire |
C17H22N4O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1 |
Clé InChI |
HJLPUKPKQATFGH-AVGNSLFASA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Séquence |
XSF |
Synonymes |
pGlu-Ser-Phe-NH2 pyroglutamyl-seryl-phenylalaninamide pyroglutamyl-seryl-phenylalanine amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



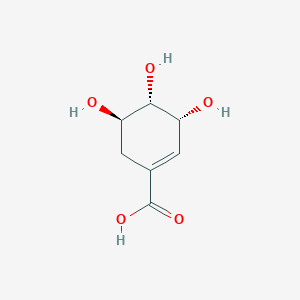

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)


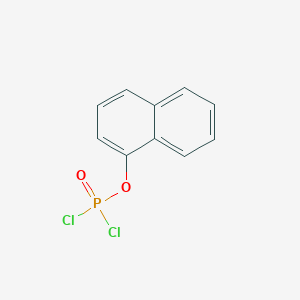

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
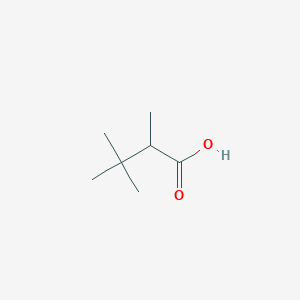
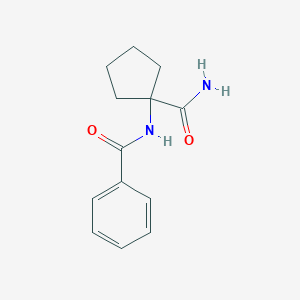
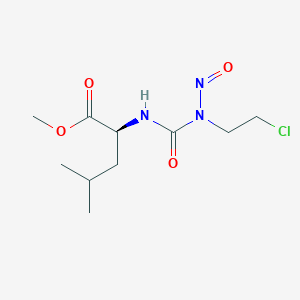
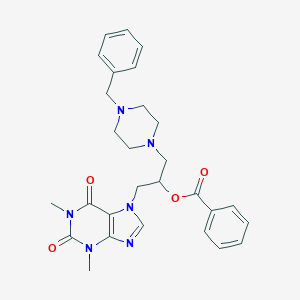
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)